Dipropan-2-yl piperazine-1,4-dicarboxylate
Description
Dipropan-2-yl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . . This compound is characterized by its piperazine ring structure, which is substituted with two isopropyl ester groups at the 1 and 4 positions.
Properties
CAS No. |
6298-76-6 |
|---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dipropan-2-yl piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-9(2)17-11(15)13-5-7-14(8-6-13)12(16)18-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
PUAPXXDNPICZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of dipropan-2-yl piperazine-1,4-dicarboxylate typically involves the esterification of piperazine-1,4-dicarboxylic acid with isopropanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Dipropan-2-yl piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dipropan-2-yl piperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropan-2-yl piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release piperazine-1,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dipropan-2-yl piperazine-1,4-dicarboxylate can be compared with other piperazine derivatives such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate These compounds share a similar piperazine core but differ in their ester substituents, which can influence their chemical reactivity and biological activity .
Biological Activity
Dipropan-2-yl piperazine-1,4-dicarboxylate is a notable compound within the class of piperazine derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 270.31 g/mol
- Structure : The compound features a piperazine ring with two propan-2-yl groups and two carboxylate moieties, enhancing its solubility and bioavailability compared to other piperazine derivatives.
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
1. Neurotransmitter Modulation
Research indicates that this compound may interact with neurotransmitter receptors involved in serotonergic and dopaminergic pathways. This interaction suggests potential applications in treating psychiatric disorders, including depression and anxiety.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest it possesses significant antibacterial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 8 μg/mL | |
| Staphylococcus aureus | 16 μg/mL |
3. Antioxidant Activity
Recent studies have explored the antioxidative potential of piperazine derivatives, including this compound. The compound may reduce reactive oxygen species (ROS) production and stabilize mitochondrial membranes, suggesting its utility in conditions characterized by oxidative stress .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : It is hypothesized that the compound modulates the activity of neurotransmitter receptors, potentially influencing mood and behavior.
- Membrane Disruption : Studies indicate that dipropan-2-yl piperazine derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of dipropan-2-yl piperazine derivatives against resistant strains of bacteria, it was found that the compound exhibited superior activity compared to traditional antibiotics like norfloxacin. The study highlighted its potential as a novel antibacterial agent with a reduced risk of developing resistance .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment demonstrated that dipropan-2-yl piperazine derivatives could enhance serotonin levels in animal models. This finding supports its potential application in treating depression and anxiety disorders .
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